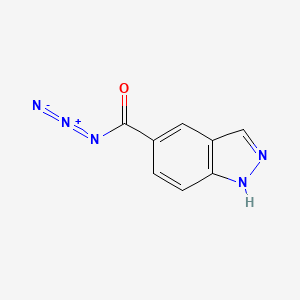

1H-indazole-5-carbonyl azide

Description

Overview of Indazole Heterocycles in Academic Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. nih.govnih.gov This structural motif is found in a variety of FDA-approved drugs and is recognized for its wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. nih.govaustinpublishinggroup.com The indazole ring system can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form. nih.gov

The versatility of the indazole core allows for diverse substitutions, leading to a vast chemical space for drug discovery. nih.gov Researchers have developed numerous synthetic methods to access functionalized indazoles, which serve as crucial intermediates in the synthesis of complex molecular architectures. austinpublishinggroup.com The biological significance of indazoles has spurred extensive research into their chemical properties and functionalization, making them a subject of continuous academic and industrial interest. austinpublishinggroup.comacs.org

Significance of Azide (B81097) Functionality in Organic Synthesis Research

Organic azides are high-energy functional groups that serve as versatile building blocks in organic synthesis. Their unique reactivity allows them to participate in a wide array of chemical transformations, making them invaluable tools for chemists. nih.gov One of the most notable reactions involving acyl azides is the Curtius rearrangement, a thermal or photochemical decomposition that converts the acyl azide into an isocyanate. allen.inwikipedia.org

This isocyanate intermediate is highly reactive and can be trapped with various nucleophiles to yield a range of important functional groups. For instance, reaction with water produces primary amines, alcohols lead to carbamates, and amines result in the formation of ureas. allen.inwikipedia.org This transformation is particularly useful as it proceeds with retention of stereochemistry and is compatible with a wide variety of functional groups. nih.gov Beyond the Curtius rearrangement, azides can also participate in other significant reactions, such as the Staudinger ligation and various cycloadditions, further highlighting their importance in the construction of complex molecules, including pharmaceuticals and natural products. nih.govallen.in

Research Rationale for Investigating 1H-Indazole-5-Carbonyl Azide

The scientific interest in this compound stems from the strategic combination of the pharmacologically significant indazole scaffold with the synthetically versatile acyl azide functional group. The primary rationale for its investigation lies in its role as a key synthetic intermediate.

The acyl azide at the 5-position of the indazole ring is a direct precursor for the Curtius rearrangement. allen.inwikipedia.org This reaction provides a reliable method for introducing an amino group or related nitrogen-containing functionalities at this specific position of the indazole core. The resulting 1H-indazol-5-amine and its derivatives are valuable building blocks for the synthesis of new drug candidates. lookchem.comontosight.aiontosight.ai By leveraging the well-established chemistry of acyl azides, researchers can efficiently generate libraries of novel indazole-based compounds for biological screening. This approach allows for systematic exploration of the structure-activity relationships of indazole derivatives, aiding in the design of more potent and selective therapeutic agents. lookchem.com

Scope of Academic Investigation of the Chemical Compound

The academic investigation of this compound is primarily focused on its application in organic synthesis as a precursor to a variety of functionalized indazoles. The central theme of this research is its utility in the Curtius rearrangement to generate the corresponding 1H-indazole-5-isocyanate.

This isocyanate is a versatile intermediate that is not typically isolated but is reacted in situ with a range of nucleophiles. The scope of this research includes:

Synthesis of Amines: Hydrolysis of the isocyanate leads to the formation of 1H-indazol-5-amine, a key building block for further derivatization. allen.innih.gov

Synthesis of Carbamates: Trapping the isocyanate with alcohols, such as tert-butanol (B103910) or benzyl (B1604629) alcohol, yields Boc- and Cbz-protected amines, respectively. wikipedia.org These are crucial intermediates in peptide synthesis and other areas of medicinal chemistry.

Synthesis of Ureas: Reaction of the isocyanate with primary or secondary amines affords a diverse range of urea (B33335) derivatives. allen.in Many urea-containing compounds exhibit significant biological activity.

Synthesis of Amides: In some cases, the isocyanate can react with carboxylic acids to form amide bonds. wikipedia.org

Through these transformations, this compound serves as a gateway to a wide array of 5-substituted indazole derivatives that are of interest for their potential applications in drug discovery and materials science. chemimpex.comgoogle.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅N₅O |

| Molecular Weight | 187.16 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 318-322 °C (for the parent carboxylic acid) |

| Purity | Typically ≥96% |

Key Reactions of the Acyl Azide Functional Group

| Reaction | Reagents/Conditions | Product(s) |

| Curtius Rearrangement | Heat or UV light | Isocyanate, Nitrogen gas |

| Reaction with Water | H₂O | Primary Amine, Carbon Dioxide |

| Reaction with Alcohols | R-OH | Carbamate (B1207046) (Urethane) |

| Reaction with Amines | R-NH₂ | Urea |

Synthetic Utility of this compound via Curtius Rearrangement

| Nucleophile | Resulting Functional Group at C5 | Compound Class |

| Water | -NH₂ | Primary Amine |

| tert-Butanol | -NHBoc | Boc-protected Amine |

| Benzyl alcohol | -NHCbz | Cbz-protected Amine |

| Primary/Secondary Amine | -NHCONHR/-NHCONR₂ | Substituted Urea |

| Carboxylic Acid | -NHCOR | Amide |

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-5-carbonyl azide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5O/c9-13-12-8(14)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGJDJVIDZHANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N=[N+]=[N-])C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanism Studies of 1h Indazole 5 Carbonyl Azide

Intrinsic Reactivity of the Carbonyl Azide (B81097) Group

The carbonyl azide group is the primary site of reactivity in 1H-indazole-5-carbonyl azide. Its chemistry is dominated by the Curtius rearrangement, a versatile reaction for the synthesis of amines and their derivatives. nih.govnih.gov This rearrangement can be initiated either thermally or photochemically and proceeds through an isocyanate intermediate. nih.govwikipedia.org

Upon heating, this compound is expected to undergo thermal decomposition primarily through the Curtius rearrangement. wikipedia.orgorganic-chemistry.org This process involves the loss of nitrogen gas (N₂) and the migration of the indazole group to the nitrogen atom, resulting in the formation of 1H-indazol-5-yl isocyanate. nih.govchemistrysteps.com

The reaction is believed to proceed through a concerted mechanism, where the migration of the R-group and the loss of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This is supported by the retention of configuration at the migrating group in other systems. nih.gov

The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For instance, in the presence of water, it hydrolyzes to form an unstable carbamic acid, which then decarboxylates to yield 5-amino-1H-indazole. If the reaction is carried out in an alcoholic solvent, the corresponding carbamate (B1207046) is formed. nih.govwikipedia.org

Table 1: Expected Products from Thermal Decomposition of this compound in the Presence of Nucleophiles

| Nucleophile | Intermediate Product | Final Product |

| Water (H₂O) | 1H-Indazol-5-ylcarbamic acid | 5-Amino-1H-indazole |

| Alcohol (R'OH) | N-(1H-Indazol-5-yl)carbamate | - |

| Amine (R'NH₂) | N-(1H-Indazol-5-yl)urea | - |

Photochemical decomposition of carbonyl azides also typically leads to the formation of isocyanates via the Curtius rearrangement. wikipedia.org The photolysis of this compound is therefore expected to yield 1H-indazol-5-yl isocyanate, similar to the thermal pathway. The reaction can often be carried out at lower temperatures compared to the thermal process.

The mechanism of the photochemical Curtius rearrangement may involve the initial formation of an excited state of the acyl azide, which then rearranges to the isocyanate with the expulsion of nitrogen.

Reactivity of the Indazole Nucleus in the Presence of Carbonyl Azide

The indazole ring is an aromatic heterocyclic system that can undergo both electrophilic and nucleophilic substitution reactions. chemicalbook.com The presence of the carbonyl azide group at the 5-position is expected to influence the regioselectivity and rate of these reactions.

The indazole nucleus is generally susceptible to electrophilic attack. chemicalbook.com The position of substitution is directed by the existing substituents and the electronic nature of the indazole ring system. For 1H-indazole, electrophilic substitution typically occurs at the C3, C5, and C7 positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Expected Reactivity |

| C3 | Potentially favored due to the influence of the pyrazole (B372694) ring |

| C4 | Potentially favored (meta to the deactivating group) |

| C6 | Potentially favored (meta to the deactivating group) |

| C7 | Likely disfavored due to steric hindrance and electronic effects |

Nucleophilic aromatic substitution on the indazole ring is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups and a good leaving group. nih.gov The carbonyl azide group at the 5-position, being electron-withdrawing, could potentially activate the ring towards nucleophilic attack, particularly at positions ortho and para to it (C4 and C6), provided a suitable leaving group is present at one of these positions.

Direct nucleophilic attack on the hydrogen atoms of the indazole ring (deprotonation) is also a possibility, especially at the N1 position of the pyrazole ring, which is the most acidic proton. beilstein-journals.org

Mechanistic Investigations of Azide-Involving Transformations

As previously mentioned, the primary azide-involving transformation of this compound is the Curtius rearrangement. Mechanistic studies on a variety of carbonyl azides have provided strong evidence for a concerted mechanism for the thermal rearrangement. wikipedia.org This means that the migration of the 1H-indazol-5-yl group from the carbonyl carbon to the nitrogen atom occurs simultaneously with the expulsion of dinitrogen (N₂).

This concerted pathway is favored because it avoids the formation of a high-energy, electron-deficient acyl nitrene intermediate. nih.gov The transition state for this rearrangement is thought to be a three-membered ring-like structure involving the migrating group, the carbonyl carbon, and the adjacent nitrogen atom.

In the case of the photochemical Curtius rearrangement, the reaction may proceed through an excited singlet state of the acyl azide, which then undergoes a similar concerted rearrangement to the isocyanate.

Reaction Kinetics and Elucidation of Rate-Determining Steps

The thermal decomposition of a carbonyl azide, known as the Curtius rearrangement, is the principal reaction pathway for this compound. This reaction proceeds through a concerted intramolecular rearrangement, and its kinetics are typically first-order. nih.gov The rate-determining step is the concerted migration of the indazole group and the loss of dinitrogen gas (N₂) to form an isocyanate intermediate. wikipedia.orgorganic-chemistry.org

| Acyl Azide | Activation Barrier (kcal/mol) |

|---|---|

| Acetyl Azide | 27.6 |

| Pivaloyl Azide | 27.4 |

| Phenyl Azide | 30.0 |

| Methyl 1-azidocarbonyl cyclopropane-1-carboxylate | 25.1 |

Data sourced from computational studies (B3LYP/6-311+G(d,p)) as reported in related research. nih.gov

Identification and Characterization of Reaction Intermediates

The Curtius rearrangement of this compound proceeds through key, albeit often transient, intermediates.

Acyl Nitrene : Early mechanistic proposals suggested the formation of a discrete acyl nitrene intermediate following the loss of N₂. nih.gov However, extensive research now indicates that the thermal rearrangement is a concerted process, meaning the migration of the R-group is simultaneous with the expulsion of nitrogen gas. wikipedia.org Therefore, the acyl nitrene is better described as a transient species or part of the transition state rather than a stable, isolable intermediate. wikipedia.orgnih.gov

Isocyanate : The primary product of the rearrangement is 1H-indazol-5-yl isocyanate. wikipedia.orgchemistrysteps.com This isocyanate is a highly reactive but potentially isolable intermediate. organic-chemistry.orgmasterorganicchemistry.com Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles.

Subsequent Products : The isocyanate intermediate readily reacts with nucleophiles present in the reaction mixture. For instance, reaction with water leads to an unstable carbamic acid, which spontaneously decarboxylates to yield 1H-indazol-5-amine. organic-chemistry.org In the presence of alcohols or amines, the corresponding carbamates or urea (B33335) derivatives are formed, respectively. wikipedia.org

Catalytic Cycle Elucidation in Metal-Catalyzed Processes

While the thermal Curtius rearrangement does not require a catalyst, the broader field of azide chemistry involves numerous transition-metal-catalyzed reactions. ibs.re.kr Metals like rhodium, iridium, copper, and palladium are known to catalyze C-N bond-forming reactions using organic azides as a nitrogen source. ibs.re.krmdpi.comacs.org

In these catalytic processes, the organic azide often serves a dual role as both a nitrogen source and an internal oxidant, with the only byproduct being molecular nitrogen. ibs.re.kr A general catalytic cycle for such reactions typically involves:

C-H Activation : Chelation-assisted cleavage of a C-H bond by the metal center to form a metallacycle intermediate.

Nitrenoid Formation & Insertion : Coordination of the azide to the metal center, followed by N₂ extrusion to generate a metal-nitrenoid species. This is followed by insertion of the imido group into the metal-carbon bond.

Reductive Elimination/Protodemetalation : Release of the aminated product and regeneration of the active catalyst. acs.org

Although this is a powerful strategy for C-H amination, specific studies detailing the metal-catalyzed rearrangement of this compound are not prominent. The thermal pathway is generally efficient enough for the Curtius rearrangement, making catalysis unnecessary for this specific transformation.

Tautomeric Equilibria and Dynamic Processes

The indazole ring system is characterized by annular tautomerism, which significantly influences its chemical and physical properties. nih.gov

1H/2H/3H-Indazole Tautomerism Studies

Indazole can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the rarely encountered 3H-indazole. researchgate.netthieme-connect.de For the parent indazole and many of its derivatives, the 1H-tautomer is the predominant and thermodynamically more stable form compared to the 2H-tautomer. nih.govresearchgate.net This stability is attributed to the benzenoid character of the 1H-form versus the less aromatic, o-quinonoid structure of the 2H-form. thieme-connect.de

Computational and thermochemical studies have quantified this energy difference. The 3H-tautomer is generally not favored and is uncommon in the literature. chemicalbook.com

| Tautomer | Relative Energy (kJ·mol⁻¹) | Computational Method |

|---|---|---|

| 1H-Indazole | 0.0 | MP2/6-31G** |

| 2H-Indazole | 17.2 | |

| 1H-Indazole | 0.0 | MP2/6-31G* (with thermal/entropy correction) |

| 2H-Indazole | ~15.1 |

Data sourced from published theoretical calculations. thieme-connect.dechemicalbook.com

Proton Transfer Dynamics within the Indazole System

Proton transfer is a fundamental process in heterocyclic systems like indazole. While specific studies on this compound are lacking, research on related molecules such as imidazole (B134444) and diazaindoles provides insight into the potential dynamics. acs.orgccu.edu.tw These studies, often employing ultrafast spectroscopy, reveal that proton transfer can be an extremely rapid process, occurring on picosecond or even femtosecond timescales. nih.govnih.gov

The dynamics are heavily influenced by the molecular environment. In protic solvents, proton transfer is often mediated by solvent molecules, which can form hydrogen-bonded "wires" or bridges to facilitate proton relay between the nitrogen atoms of the heterocyclic ring. ccu.edu.twnih.gov In amphoteric systems like imidazole, the molecule can act as both a proton donor and acceptor, enabling complex and efficient proton transport pathways. acs.orgnih.gov For the indazole system, protonation in the gas phase has been confirmed to occur on a nitrogen atom lone pair. aip.org The dynamics of proton shuttling between N1 and N2 are crucial to understanding its reactivity and intermolecular interactions.

Spectroscopic and Structural Characterization of 1h Indazole 5 Carbonyl Azide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise atomic arrangement in a molecule. The following sections predict the NMR spectroscopic features of 1H-indazole-5-carbonyl azide (B81097) in both solution and solid states.

¹H NMR Spectroscopy: The proton NMR spectrum of 1H-indazole-5-carbonyl azide is expected to show distinct signals corresponding to the protons of the indazole ring. Based on data for 1H-indazole and its 5-substituted derivatives, the chemical shifts can be predicted. chemicalbook.comrsc.org The proton at position 3 (H-3) is anticipated to be the most deshielded of the heterocyclic ring protons, appearing as a singlet. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. H-4, being adjacent to the electron-withdrawing carbonyl azide group, is expected to be the most downfield of the benzenoid protons, likely appearing as a doublet of doublets. H-6 would likely appear as a doublet, and H-7 as a doublet of doublets. The N-H proton of the indazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature of N-H protons in indazoles. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the azide group is predicted to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbon atoms of the indazole ring will have chemical shifts influenced by the nitrogen atoms and the carbonyl azide substituent. researchgate.netresearchgate.net Based on data for 1H-indazole, the C-7a and C-3a (bridgehead carbons) are expected to be significantly deshielded. The C-5 carbon, directly attached to the carbonyl azide group, will also experience a downfield shift. The remaining carbons (C-3, C-4, C-6, and C-7) will have chemical shifts in the aromatic region, with their precise locations determined by the electronic effects of the substituents. cdnsciencepub.com

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen environments. The two nitrogen atoms of the indazole ring (N-1 and N-2) will have distinct chemical shifts. The three nitrogen atoms of the azide group will also show characteristic signals. The central nitrogen of the azide is typically the most shielded, while the terminal nitrogens are more deshielded.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 13.0 - 13.5 | br s |

| H-3 | 8.2 - 8.4 | s |

| H-4 | 8.1 - 8.3 | dd |

| H-6 | 7.8 - 8.0 | d |

| H-7 | 7.5 - 7.7 | dd |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-7a | ~140 |

| C-3a | ~125 |

| C-3 | 135 - 140 |

| C-5 | 130 - 135 |

| C-4 | 120 - 125 |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

Solid-state NMR (ssNMR) spectroscopy provides insights into the molecular structure and dynamics in the solid phase. wikipedia.orgemory.edu

Cross-Polarization Magic-Angle Spinning (CPMAS): ¹³C CPMAS NMR would be used to obtain high-resolution spectra of this compound in its solid form. The chemical shifts observed in the solid state are generally similar to those in solution but can be influenced by intermolecular interactions and crystal packing effects. nih.gov Line broadening due to chemical shift anisotropy (CSA) is overcome by spinning the sample at the "magic angle." emory.edu This technique would be particularly useful for studying polymorphism if the compound crystallizes in different forms.

Nitrogen-14 Nuclear Quadrupole Resonance (NQR): NQR spectroscopy is a sensitive technique for studying the local electronic environment of quadrupolar nuclei like ¹⁴N. nih.goviastate.edu For this compound, NQR could provide distinct frequencies for the three nitrogen atoms of the azide group and the two nitrogen atoms of the indazole ring. These frequencies are highly sensitive to the electric field gradient at the nucleus and thus to the details of the chemical bonding and intermolecular interactions in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule and is excellent for identifying functional groups.

The IR spectrum of this compound is expected to be dominated by a very strong and characteristic absorption band for the asymmetric stretching vibration of the azide group (-N₃). This band typically appears in the region of 2100-2200 cm⁻¹. researchgate.netlibretexts.org Another key absorption will be the carbonyl (C=O) stretching vibration, which for an aryl carbonyl azide is expected in the range of 1680-1720 cm⁻¹. uobabylon.edu.iqpg.edu.pl The N-H stretching vibration of the indazole ring should be observable as a broad band in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3400 | Medium, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Azide (N₃) asymmetric stretch | 2100 - 2200 | Very Strong |

| Carbonyl (C=O) stretch | 1680 - 1720 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. libretexts.orgspectroscopyonline.com For this compound, the symmetric stretching vibration of the azide group, which is often weak in the IR spectrum, is expected to be strong in the Raman spectrum, appearing in the 1200-1350 cm⁻¹ region. researchgate.net The carbonyl stretch will also be Raman active. The aromatic ring vibrations are typically strong in Raman spectra, providing a characteristic fingerprint for the indazole ring system. physicsopenlab.org

Predicted Raman Shifts for this compound:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Vibrations | 1300 - 1600 | Strong |

| Azide (N₃) symmetric stretch | 1200 - 1350 | Strong |

| Carbonyl (C=O) stretch | 1680 - 1720 | Medium |

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure. For this compound, electron ionization (EI) would likely lead to the loss of a nitrogen molecule (N₂) from the azide group, a common fragmentation pathway for azides, to form a reactive nitrene intermediate. This would be followed by a Curtius rearrangement to form an isocyanate, which would be a prominent peak in the spectrum. researchgate.net The molecular ion peak [M]⁺ should be observable. Other characteristic fragments would arise from the cleavage of the indazole ring. nih.gov Electrospray ionization (ESI), a softer ionization technique, would be expected to show a strong signal for the protonated molecule [M+H]⁺. nih.gov

Predicted Fragmentation Pattern in EI-MS:

[M]⁺: Molecular ion of this compound.

[M - N₂]⁺: Loss of nitrogen gas from the azide group to form a nitrene intermediate.

[M - N₂ - CO]⁺: Subsequent loss of carbon monoxide from the isocyanate formed after Curtius rearrangement.

Fragments corresponding to the indazole-5-carbonyl cation and further fragmentation of the indazole ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. For this compound, this technique would be used to confirm its elemental composition of C₈H₅N₅O.

Table 1: Illustrative HRMS Data for an Indazole Derivative

| Analyte | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) |

| Example Indazole Derivative | C₁₅H₁₈N₄O₂ | 287.1457 | 287.1452 | -1.74 |

This table is illustrative and does not represent actual data for this compound. The study of various indazole derivatives by HRMS has been crucial in confirming their structures in metabolism studies and in the analysis of synthetic cannabinoids. nih.govresearchgate.netscielo.br

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the exact mass of the molecular ion, mass spectrometry can offer structural insights through the analysis of fragmentation patterns. When subjected to higher energy in the mass spectrometer, the molecular ion breaks apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure.

For this compound, the fragmentation would likely proceed through several key pathways. A primary and highly characteristic fragmentation would be the loss of nitrogen gas (N₂) from the azide group to form a reactive nitrene intermediate, a common fragmentation pathway for azides. nih.gov This would result in a significant neutral loss of 28 Da. Subsequent fragmentation of the indazole ring and the carbonyl group would also be expected.

Common fragmentation patterns observed for indazole-containing compounds include cleavage of the bonds adjacent to the carbonyl group and fragmentation of the indazole ring itself. researchgate.net The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, allows for the piece-by-piece reconstruction of the molecule's connectivity. chemguide.co.uklibretexts.orgslideshare.net

Key Expected Fragmentation Pathways:

Loss of N₂: [M]⁺ → [M - N₂]⁺ + N₂

Loss of CO: [M - N₂]⁺ → [M - N₂ - CO]⁺ + CO

Cleavage of the indazole ring: Leading to characteristic fragments of the bicyclic system.

X-ray Crystallography

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method is the gold standard for unambiguous structure determination.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. researchgate.net

This analysis would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. It would also reveal the planarity of the indazole ring system and the conformation of the carbonyl azide substituent relative to the ring. While a crystal structure for this compound is not available in the public domain, numerous indazole derivatives have been characterized using this technique, confirming their molecular structures and providing insights into their solid-state conformations. researchgate.net

Table 2: Example Crystallographic Data for a Fictional Indazole Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5432 |

| b (Å) | 12.1234 |

| c (Å) | 9.8765 |

| β (°) | 105.43 |

| Volume (ų) | 987.6 |

| Z | 4 |

| R-factor | 0.045 |

This data is for illustrative purposes only and does not correspond to this compound.

Polymorphism Studies and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.netresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Therefore, a thorough characterization of a new compound includes a study of its potential polymorphic forms.

Crystal packing analysis, derived from single-crystal X-ray diffraction data, reveals how molecules are arranged in the crystal lattice. This analysis identifies intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the crystal's structure and stability. For this compound, one would expect potential hydrogen bonding involving the N-H of the indazole ring and π-π stacking interactions between the aromatic rings of adjacent molecules. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.

Advanced Characterization Techniques for Related Systems (e.g., XPS, STEM-HAADF)

While HRMS and X-ray crystallography are primary techniques, other advanced methods can provide further valuable information, particularly for understanding the electronic structure and morphology of materials containing the this compound moiety.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. beilstein-journals.org For a molecule like this compound, XPS could be used to probe the different nitrogen environments. The N 1s core-level spectrum would be of particular interest, as it would be expected to show distinct peaks for the nitrogen atoms in the indazole ring and the azide group. acs.orgnih.gov Analysis of the binding energies of these peaks can provide insights into the electronic structure and chemical bonding within the molecule. thermofisher.com

Scanning Transmission Electron Microscopy-High-Angle Annular Dark-Field (STEM-HAADF): STEM-HAADF is a powerful imaging technique that can provide atomic-resolution images of materials. jeol.commyscope.trainingwikipedia.org The image contrast in HAADF is highly sensitive to the atomic number (Z) of the elements in the sample, often referred to as Z-contrast imaging. asu.edunih.gov While typically used for inorganic materials, its application to organic systems, particularly in the context of self-assembled monolayers or composites, could provide information on the spatial arrangement and distribution of molecules containing heavier atoms. For derivatives of this compound containing metallic elements, STEM-HAADF could be used to visualize the location of the metal atoms with high precision.

Computational and Theoretical Investigations of 1h Indazole 5 Carbonyl Azide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For 1H-indazole-5-carbonyl azide (B81097), these methods can provide valuable, albeit predictive, data.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For 1H-indazole-5-carbonyl azide, this would be achieved using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The geometry optimization would provide key structural parameters.

The electronic structure of the molecule is fundamentally linked to its geometry. The presence of the electron-withdrawing carbonyl azide group at the 5-position of the indazole ring is expected to significantly influence the electron density distribution across the bicyclic system. This substituent is anticipated to draw electron density away from the indazole ring, which would be reflected in the calculated atomic charges and bond orders.

Table 1: Predicted Key Geometric Parameters for this compound (Based on Analogous Structures)

| Parameter | Predicted Value |

| C5-C(O) Bond Length | ~1.48 Å |

| C(O)-N3 Bond Length | ~1.38 Å |

| N-N-N Angle (Azide) | ~172° |

| Dihedral Angle (Indazole Ring - Carbonyl Group) | ~15-30° |

Note: These values are estimations based on computational data for related aryl carbonyl compounds and substituted indazoles. Actual values would require specific calculations for this compound.

Energy Landscape and Conformational Analysis

The energy landscape of this compound is primarily determined by the rotational barrier around the single bond connecting the carbonyl group to the indazole ring. Conformational analysis would reveal the most stable conformers and the energy barriers between them. It is expected that the planar or near-planar conformations, where the carbonyl group is coplanar with the indazole ring, would be the most stable due to favorable π-conjugation. However, steric interactions between the carbonyl oxygen and the adjacent hydrogen atom on the indazole ring could lead to a slightly twisted lowest-energy conformation.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich indazole ring, while the LUMO is expected to be centered on the electron-deficient carbonyl azide moiety. The electron-withdrawing nature of the carbonyl azide group would lower the energy of both the HOMO and LUMO compared to unsubstituted indazole, and it is predicted to result in a relatively small HOMO-LUMO gap, suggesting a reactive molecule.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Based on DFT Calculations of Related Compounds)

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 to -7.5 |

| LUMO | ~ -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |

Note: These are estimated values based on computational studies of other indazole derivatives. The actual values are dependent on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the most negative potential (typically colored red) is expected to be located around the nitrogen atoms of the indazole ring and the terminal nitrogen atom of the azide group, as well as the carbonyl oxygen. These regions are susceptible to electrophilic attack. Conversely, the most positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the N-H proton of the indazole ring, indicating sites for potential nucleophilic attack.

Simulation of Spectroscopic Properties

Computational methods can also be used to simulate various spectroscopic properties, providing a powerful tool for structure elucidation and confirmation.

Calculated NMR Chemical Shifts (e.g., GIAO/DFT Methods)

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. For this compound, GIAO/DFT calculations could predict the ¹H and ¹³C NMR spectra.

The calculated chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing carbonyl azide group at the 5-position is expected to deshield the protons and carbon atoms of the indazole ring, particularly those in close proximity (H4, H6, C4, C5, C6). The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. A study on nitro-substituted indazoles demonstrated that theoretical calculations at the B3LYP/6-311++G(d,p) level provide a sound basis for experimental observations nih.gov.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Relative to TMS)

| Proton | Predicted Chemical Shift (ppm) |

| H1 (N-H) | 13.0 - 14.0 |

| H3 | 8.2 - 8.4 |

| H4 | 8.0 - 8.2 |

| H6 | 7.8 - 8.0 |

| H7 | 7.5 - 7.7 |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| C3 | 135 - 140 |

| C3a | 120 - 125 |

| C4 | 125 - 130 |

| C5 | 130 - 135 |

| C6 | 115 - 120 |

| C7 | 110 - 115 |

| C7a | 140 - 145 |

Note: The predicted NMR chemical shifts are estimations and can vary depending on the solvent and the specific computational method employed.

Predicted Vibrational Frequencies and Spectral Assignment

The vibrational spectrum of this compound is predicted to be rich and complex, with characteristic frequencies arising from the indazole ring, the carbonyl group, and the azide moiety. Density Functional Theory (DFT) calculations, commonly employed for vibrational frequency predictions, would be the ideal method for a precise theoretical spectrum. In the absence of such specific data, a qualitative prediction can be made based on characteristic group frequencies from analogous compounds.

The indazole ring itself will exhibit a series of complex vibrations. These include N-H stretching, typically observed in the range of 3100-3500 cm⁻¹, and C-H stretching from the aromatic ring, expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the bicyclic system will produce a set of characteristic bands in the 1400-1650 cm⁻¹ region.

The carbonyl azide functional group has highly characteristic vibrational modes. The carbonyl (C=O) stretching frequency is anticipated to appear in the region of 1680-1720 cm⁻¹. The most prominent feature of the azide group is its strong, sharp asymmetric stretching vibration (νₐₛ N₃), which typically occurs in the range of 2100-2170 cm⁻¹. A weaker symmetric stretching vibration (νₛ N₃) is expected around 1200-1300 cm⁻¹.

The table below provides a summary of the predicted key vibrational frequencies for this compound based on data from similar compounds.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Indazole N-H | Stretching | 3100 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Indazole Ring | C=C and C=N Stretching | 1400 - 1650 |

| Carbonyl (C=O) | Stretching | 1680 - 1720 |

| Azide (N₃) | Asymmetric Stretching | 2100 - 2170 |

| Azide (N₃) | Symmetric Stretching | 1200 - 1300 |

This table is generated based on characteristic vibrational frequencies of related functional groups and is predictive in nature.

Reaction Pathway Modeling and Transition State Characterization

The most significant reaction pathway for acyl azides like this compound is the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of the acyl azide to an isocyanate, with the concomitant loss of dinitrogen gas. The isocyanate can then be trapped by various nucleophiles to form a range of stable products.

Computational modeling of this reaction pathway would involve locating the transition state for the rearrangement and characterizing the intermediates. The mechanism of the Curtius rearrangement has been a subject of considerable theoretical interest. It can proceed through a concerted mechanism, where the migration of the R group (in this case, the indazole ring) and the expulsion of N₂ occur simultaneously, or via a stepwise pathway involving an acyl nitrene intermediate. nih.gov

Determination of Energetic Barriers for Chemical Transformations

The energetic barrier for the Curtius rearrangement is a key parameter that determines the reaction rate. Computational studies on various acyl azides have shown that the activation energy for the concerted pathway is typically in the range of 25-40 kcal/mol. nih.gov For this compound, the electronic nature of the indazole ring would influence this barrier. The electron-donating or withdrawing character of the indazole moiety at the 5-position would affect the stability of the transition state.

It is generally accepted that the thermal Curtius rearrangement proceeds through a concerted mechanism, thus avoiding the high-energy nitrene intermediate. researchgate.net Photochemical decomposition, on the other hand, is known to produce the acyl nitrene. researchgate.net Computational studies have established that acylnitrenes possess a singlet ground state. nih.gov

Simulation of Catalytic Mechanisms and Intermediates

While the Curtius rearrangement is typically thermally or photochemically initiated, the reactivity of the resulting isocyanate intermediate opens avenues for various subsequent transformations that can be influenced by catalysts. The primary intermediate in the stepwise pathway is the 1H-indazol-5-ylcarbonylnitrene. This is a highly reactive species with an electron-deficient nitrogen atom. Computational studies on similar nitrenes have focused on their electronic structure and reactivity. nih.gov

The isocyanate (1H-indazol-5-yl isocyanate) is a more stable intermediate that can be readily simulated. Its reaction with nucleophiles such as water, alcohols, or amines to form amines (after decarboxylation of the carbamic acid), urethanes, and ureas, respectively, can be modeled to understand the reaction thermodynamics and kinetics.

Tautomerism and Isomerization Energy Differences

The indazole ring system exhibits annular tautomerism, primarily between the 1H- and 2H-tautomers. beilstein-journals.orgnih.gov For the parent indazole molecule, numerous computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov

Gas-Phase and Solution Phase Tautomer Stability Assessments

Theoretical calculations have been performed to determine the energy difference between the 1H and 2H tautomers of indazole in both the gas phase and in solution. In the gas phase, the 1H-tautomer of indazole is more stable than the 2H-tautomer by approximately 14.5-15 kJ·mol⁻¹. nih.gov This preference is maintained in aqueous solution, with the energy difference being around 15.9 kJ·mol⁻¹. nih.gov

The greater stability of the 1H-tautomer is attributed to its benzenoid character, which confers greater aromatic stability compared to the quinonoid structure of the 2H-tautomer. beilstein-journals.org

The following table summarizes the calculated relative energies of the 1H- and 2H-tautomers of the parent indazole molecule.

| Tautomer | Phase | Computational Method | Relative Energy (kJ·mol⁻¹) |

| 1H-Indazole | Gas | MP2/6-31G | 0.0 |

| 2H-Indazole | Gas | MP2/6-31G | 15.0 |

| 1H-Indazole | Water | - | 0.0 |

| 2H-Indazole | Water | - | 15.9 |

Data sourced from computational studies on the parent indazole molecule. nih.gov

Effects of Substituents on Tautomeric Preferences

The position and electronic nature of substituents on the indazole ring can influence the relative stability of the tautomers. Electron-withdrawing groups, such as the nitro group, have been studied computationally. nih.gov The -carbonyl azide group at the 5-position is also expected to be electron-withdrawing.

While specific calculations for the -5-carbonyl azide substituent are not available, studies on 5-nitro-1H-indazole can provide insight. The presence of an electron-withdrawing group at the 5-position is generally not expected to reverse the inherent stability preference for the 1H-tautomer, although it may modulate the energy difference between the two forms. A comprehensive DFT study on this compound would be necessary to precisely quantify the effect of the carbonyl azide group on the tautomeric equilibrium.

Molecular Dynamics Simulations for Dynamic Behavior

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of the dynamic behavior of this compound as requested. The field of computational chemistry is continually evolving, and it is conceivable that such studies may be undertaken in the future to elucidate the dynamic characteristics of this molecule.

Advanced Applications and Derivatization Research of 1h Indazole 5 Carbonyl Azide

"Click" Chemistry Applications

The azide (B81097) functional group of 1H-indazole-5-carbonyl azide makes it an excellent substrate for "click" chemistry, a set of reactions known for their high efficiency, specificity, and biocompatibility. The most prominent of these is the azide-alkyne cycloaddition.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. organic-chemistry.orgacs.org This reaction is valued for its reliability, high yields, and tolerance of a wide array of functional groups. organic-chemistry.org this compound is an ideal candidate for this transformation, where the indazole moiety can be readily linked to various alkyne-functionalized molecules.

The reaction proceeds through the activation of a terminal alkyne by a copper(I) catalyst, which then reacts with the azide in a stepwise manner to exclusively form the 1,4-triazole isomer. acs.org This method provides a robust and efficient way to create complex molecular architectures built upon the indazole framework.

Table 1: Representative CuAAC Reactions with this compound

| Alkyne Reactant | Product | Potential Application Area |

| Propargyl alcohol | N-(1-(1H-indazol-5-yl)-1H-1,2,3-triazol-4-yl)methanol | Linker for bioconjugation |

| Phenylacetylene | 1-(1H-indazol-5-yl)-4-phenyl-1H-1,2,3-triazole | Synthesis of novel heterocyclic scaffolds |

| Ethynyl-functionalized Polymer | Polymer-grafted Indazole | Development of functional materials |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where the cytotoxicity of a copper catalyst is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. This reaction occurs between an azide and a strained cyclooctyne (B158145) derivative without the need for any metal catalyst. magtech.com.cn The driving force for the reaction is the release of ring strain in the cyclooctyne, leading to a rapid and bioorthogonal ligation. magtech.com.cn

This compound can be used in SPAAC to label biomolecules or to form hydrogels and other materials under physiological conditions. The high efficiency and bioorthogonality of SPAAC make it a superior choice for in vivo and in vitro biological studies.

Table 2: Potential SPAAC Reactions with this compound

| Strained Alkyne | Product | Key Feature |

| Dibenzocyclooctyne (DBCO) | Indazole-DBCO conjugate | Fast reaction kinetics |

| Bicyclononyne (BCN) | Indazole-BCN conjugate | High stability and reactivity |

| Difluorinated cyclooctyne (DIFO) | Indazole-DIFO conjugate | Very rapid kinetics for live-cell imaging |

Conjugation to Scaffolds for Materials Science and Chemical Probe Development

The triazole ring formed via CuAAC or SPAAC serves as a highly stable and rigid linker, connecting the this compound moiety to larger molecular frameworks. This capability is extensively utilized in materials science and for the development of sophisticated chemical probes.

In materials science, this compound can be "clicked" onto polymer backbones or surfaces to modify their properties. For instance, conjugating the indazole unit could enhance thermal stability, alter solubility, or introduce specific binding sites for metal ions or proteins. Such functionalized materials have potential applications in sensors, specialized coatings, and advanced composites. nih.gov

In medicinal chemistry and chemical biology, the indazole nucleus is a "privileged scaffold" found in numerous bioactive compounds. nih.govnih.gov By using click chemistry, the this compound can be attached to targeting ligands, fluorescent dyes, or affinity tags to create chemical probes. These probes can be used to study biological processes, identify protein targets, or visualize cellular components, leveraging the inherent biological relevance of the indazole core.

Transformation to Other Functional Groups

Beyond cycloaddition reactions, the acyl azide group of this compound is a versatile precursor that can be transformed into other valuable functional groups, primarily isocyanates and amines.

Conversion to Isocyanates (Curtius Rearrangement Derivatives)

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov This reaction is a reliable method for producing isocyanates from carboxylic acids or their derivatives. nih.gov this compound is expected to undergo this rearrangement smoothly to yield the highly reactive intermediate, 1H-indazol-5-yl isocyanate .

The mechanism is a concerted process involving the migration of the aryl group from the carbonyl carbon to the nitrogen atom as dinitrogen is expelled. wikipedia.org The resulting isocyanate is a powerful electrophile that can be trapped by various nucleophiles to generate a range of stable derivatives. This transformation is particularly useful as it proceeds with retention of the migrating group's configuration and tolerates many other functional groups. nih.gov

Reaction with alcohols yields stable carbamate (B1207046) derivatives.

Reaction with amines produces urea (B33335) compounds.

Reaction with water leads to an unstable carbamic acid, which decarboxylates to form the primary amine. masterorganicchemistry.com

Table 3: Derivatives from the Curtius Rearrangement of this compound

| Nucleophile | Intermediate Product | Final Product Class |

| Methanol (CH₃OH) | 1H-indazol-5-yl isocyanate | Methyl (1H-indazol-5-yl)carbamate |

| Aniline (C₆H₅NH₂) | 1H-indazol-5-yl isocyanate | 1-(1H-indazol-5-yl)-3-phenylurea |

| Water (H₂O) | 1H-indazol-5-yl isocyanate | 1H-indazol-5-amine |

Reduction to Amines

The azide group can be readily reduced to a primary amine, providing a clean and efficient route to this important functional group. The reduction of this compound would yield 1H-indazol-5-amine , a key building block for the synthesis of pharmaceuticals and other fine chemicals. organic-chemistry.org

Several methods are available for the reduction of organic azides, offering flexibility in terms of reaction conditions and functional group compatibility. masterorganicchemistry.com

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas is a common and clean method that produces nitrogen gas as the only byproduct. masterorganicchemistry.com

Staudinger Reaction: This reaction involves treatment of the azide with a phosphine, such as triphenylphosphine, followed by hydrolysis of the resulting aza-ylide intermediate. It is known for its mild conditions.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides, although they are less chemoselective and may affect other reducible groups in the molecule. masterorganicchemistry.com

Table 4: Common Methods for the Reduction of this compound

| Reagent(s) | Product | Key Advantage |

| H₂, Pd/C | 1H-indazol-5-amine | Clean reaction with N₂ as the only byproduct |

| 1. PPh₃, 2. H₂O | 1H-indazol-5-amine | Mild, non-reductive conditions for sensitive substrates |

| LiAlH₄ | 1H-indazol-5-amine | Powerful reducing agent for robust substrates |

Derivatization of the Carbonyl Group

The carbonyl azide functionality in this compound is a versatile precursor for a variety of chemical transformations, primarily through the Curtius rearrangement. This reaction involves the thermal or photochemical conversion of the acyl azide to an isocyanate intermediate, which can be trapped by various nucleophiles to yield a range of derivatives. This strategy effectively transforms the original carbonyl group into other important functional groups.

One of the most common derivatizations is the synthesis of 5-aminoindazoles. When the Curtius rearrangement is performed in the presence of water or acid, the resulting isocyanate is hydrolyzed and decarboxylated to yield the corresponding amine. Alternatively, trapping the isocyanate with alcohols (e.g., tert-butanol) provides a convenient route to N-Boc protected 5-aminoindazoles, which are crucial intermediates in pharmaceutical synthesis. Reaction with amines leads to the formation of substituted ureas.

Beyond the Curtius rearrangement, the carbonyl azide can undergo other transformations. For instance, reaction with phosphines can lead to the formation of phosphazenes via the Staudinger ligation, although this is less common for derivatization and more often used in bioconjugation. Direct nucleophilic attack on the carbonyl carbon is challenging due to the good leaving group potential of the azide moiety, but under specific conditions, it can be used to form amides or other carbonyl derivatives.

Table 1: Representative Derivatizations of this compound via Isocyanate Intermediate

| Nucleophile | Reaction Conditions | Resulting Functional Group | Product Class | Potential Yield (%) |

|---|---|---|---|---|

| H₂O / H⁺ | Heat (e.g., in dioxane/H₂O) | -NH₂ | Amine | 75-90 |

| tert-Butanol (B103910) (t-BuOH) | Heat (e.g., in toluene) | -NH-Boc | Carbamate | 80-95 |

| Benzyl (B1604629) alcohol (BnOH) | Heat (e.g., in toluene) | -NH-Cbz | Carbamate | 80-95 |

| Aniline (PhNH₂) | Heat (e.g., in THF) | -NH-CO-NH-Ph | Urea | 70-85 |

Synthesis of Complex Indazole Architectures

This compound serves as a valuable building block for the construction of more complex molecular frameworks, including fused polycyclic systems and other heterocyclic scaffolds. nih.gov The reactivity of both the indazole core and the carbonyl azide group can be exploited to achieve these syntheses.

Fused Ring Systems and Polycyclic Compounds

The synthesis of fused ring systems often relies on intramolecular reactions where the azide functionality, or a derivative thereof, reacts with another part of the indazole molecule. nih.govacs.orgnih.govfigshare.com A common strategy involves the generation of a highly reactive nitrene intermediate from the acyl azide through thermal or photochemical decomposition. This nitrene can then undergo intramolecular C-H insertion reactions.

For example, if a suitable alkyl or aryl substituent is present at the N-1 position of the indazole, the nitrene generated at the C-5 position can insert into a C-H bond of that substituent, leading to the formation of a new five- or six-membered ring fused to the indazole core. This approach allows for the creation of rigid, tricyclic, and tetracyclic systems that are of interest in medicinal chemistry and materials science. nih.gov

Another powerful method is the intramolecular [3+2] cycloaddition. If an alkyne or alkene moiety is introduced at the N-1 position, the azide can react intramolecularly to form a fused triazole or triazoline ring, respectively. These reactions are often highly regioselective and provide a clean route to complex polyheterocyclic compounds.

Table 2: Strategies for Fused Ring Synthesis from this compound Derivatives

| Reaction Type | N-1 Substituent | Conditions | Fused Ring System Formed |

|---|---|---|---|

| Intramolecular Nitrene C-H Insertion | Ethyl (-CH₂CH₃) | Heat (Δ) or Light (hν) | Pyrrolo[1,2-f]indazole derivative |

| Intramolecular [3+2] Cycloaddition | Propargyl (-CH₂C≡CH) | Heat (Δ), often with Cu(I) catalyst | Triazolo[1,5-a]pyrrolo[1,2-f]indazole derivative |

| Intramolecular Friedel-Crafts type | Phenyl (-C₆H₅) | Lewis Acid (e.g., AlCl₃) after conversion to isocyanate | Indazolo[5,6-g]quinolinone derivative |

Construction of Diverse N-Containing Heterocyclic Scaffolds

The azide group is an excellent synthon for introducing nitrogen atoms into new heterocyclic rings through intermolecular reactions. rsc.org One of the most prominent applications is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," where the acyl azide reacts with an alkyne to form a 1,2,3-triazole ring. By using this compound, molecules can be constructed where the indazole scaffold is linked to another molecular fragment via a stable triazole linker. This is a widely used strategy in the development of bioactive compounds and functional materials.

Furthermore, the isocyanate intermediate generated from the Curtius rearrangement is a powerful tool for building N-containing heterocycles. mdpi.comu-szeged.hu Reaction of the indazolyl isocyanate with bifunctional reagents can lead to the formation of various heterocyclic systems. For example, reaction with amino alcohols can yield oxazolidinones, while reaction with hydrazines can be used to construct triazinones or other related structures. These methods provide access to a wide diversity of heterocyclic scaffolds appended to the indazole core. nih.gov

Isotopic Labeling for Mechanistic and Analytical Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and for quantitative analysis in metabolic studies. nih.govscripps.edu this compound can be selectively labeled with isotopes such as ¹⁵N and ²H (deuterium) to probe the intricate details of its chemical transformations. osti.gov

¹⁵N-Labeling Strategies

Nitrogen-15 (¹⁵N) labeling can be incorporated into either the indazole ring system or the azide moiety, providing distinct advantages for mechanistic studies.

Labeling the Indazole Ring: To label the nitrogen atoms of the indazole core, the synthesis must begin with an isotopically enriched precursor. For many common indazole syntheses, this would involve using ¹⁵N-labeled hydrazine (B178648) (H₂¹⁵N-¹⁵NH₂) or a singly labeled variant. Reacting this with a suitable precursor, such as a 2-halobenzaldehyde, would result in an indazole ring with one or both nitrogen atoms labeled. This allows for the tracking of the indazole core through complex reaction sequences using ¹⁵N NMR spectroscopy or mass spectrometry. nih.govbeilstein-journals.orgchemrxiv.org

Labeling the Azide Group: The azide group can be specifically labeled by using a ¹⁵N-enriched azide source in the final step of its synthesis. Typically, the 1H-indazole-5-carboxylic acid is first converted to the corresponding acyl chloride, which is then reacted with a labeled sodium azide (e.g., Na¹⁵NNN, NaN¹⁵NN, or Na¹⁵N₃) to produce the desired isotopically labeled this compound. nih.govrsc.org This is particularly useful for studying the mechanism of the Curtius rearrangement, as it allows for the determination of which nitrogen atom is incorporated into the final product and which is lost as N₂ gas.

Table 3: Common ¹⁵N-Labeling Approaches for this compound

| Labeling Position | Labeled Reagent | Typical Application |

|---|---|---|

| Indazole Ring (N1, N2) | H₂¹⁵N-NH₂ | Tracking the fate of the indazole scaffold in multi-step syntheses. |

| Azide Moiety (Terminal N) | Na¹⁵NNN | Studying mechanisms of cycloaddition reactions. |

| Azide Moiety (All three N) | Na¹⁵N₃ | Mechanistic studies of the Curtius rearrangement. |

Deuterium (B1214612) Labeling for Kinetic Isotope Effect Studies

Deuterium (²H) labeling is the primary method for investigating kinetic isotope effects (KIEs), which occur when replacing a hydrogen atom with a deuterium atom alters the rate of a chemical reaction. chem-station.comnih.govnih.gov This effect is particularly pronounced when the C-H (or N-H, O-H) bond is broken in the rate-determining step of the reaction. researchgate.net

For this compound, deuterium can be incorporated at several key positions:

N-H Labeling: The proton on the indazole nitrogen is acidic and can be easily exchanged for deuterium by treating the compound with a deuterated solvent like D₂O or MeOD. This allows for the study of reactions where this proton is transferred in the rate-limiting step.

C-H Labeling: Introducing deuterium at specific carbon positions on the aromatic ring (e.g., at C-4 or C-6) is more challenging and typically requires a de novo synthesis from a deuterated starting material or through specific C-H activation/deuteration protocols.

By synthesizing a deuterated analogue and comparing its reaction rate to the non-deuterated compound, a KIE can be measured (kH/kD). A significant KIE value (typically > 2) provides strong evidence that the corresponding C-H or N-H bond is being cleaved in the rate-determining step. researchgate.net For example, a KIE study on an intramolecular C-H insertion reaction of the nitrene derived from this compound could definitively prove whether the C-H bond cleavage is the rate-limiting part of the insertion process. nih.gov

Future Directions and Emerging Research Avenues for 1h Indazole 5 Carbonyl Azide

Development of Green and Sustainable Synthetic Routes

The future synthesis of 1H-indazole-5-carbonyl azide (B81097) and its derivatives will increasingly prioritize environmentally benign methodologies. Research is moving away from traditional synthetic methods that often rely on hazardous reagents and volatile organic solvents. A key focus is the adoption of greener solvents, such as dimethyl sulfoxide (B87167) (DMSO) and ionic liquids, which offer lower toxicity and higher efficiency. nih.gov Furthermore, the exploration of natural and biodegradable catalysts, is a promising avenue. nih.gov Methodologies utilizing alternative energy sources, such as ultrasonic irradiation, are being investigated to enhance reaction rates and yields while reducing energy consumption. nih.gov The overarching goal is to develop synthetic protocols that are not only efficient and high-yielding but also adhere to the principles of green chemistry, minimizing waste and environmental impact.

Exploration of Novel Catalytic Systems for Targeted Functionalization

The indazole nucleus is a versatile scaffold, and future research will heavily focus on developing novel catalytic systems for its precise and selective functionalization. Transition-metal catalysis has emerged as a powerful tool for C-H bond activation and the formation of new carbon-carbon and carbon-heteroatom bonds on the indazole ring.

Catalytic systems based on rhodium (Rh), palladium (Pd), copper (Cu), and silver (Ag) are at the forefront of this exploration. For instance, Rh(III)-catalyzed C-H bond functionalization enables the direct addition of the indazole scaffold to aldehydes and other electrophiles. kit.eduwikipedia.org Palladium-catalyzed cross-coupling reactions, such as direct arylation, allow for the introduction of various aryl and heteroaryl groups at specific positions of the indazole ring, often using inexpensive bases like potassium acetate (B1210297) in green solvents.

The development of these catalytic methods will allow chemists to selectively modify the 1H-indazole-5-carbonyl azide core, creating a diverse library of new derivatives. This targeted functionalization is crucial for fine-tuning the electronic, physical, and biological properties of the molecule for specific applications.

| Catalyst System | Reaction Type | Target Position | Potential Advantage |

| Rh(III) / AgSbF₆ | C-H activation / Annulation | C-H bonds on the benzene (B151609) ring | Access to complex fused-ring systems |

| Pd(OAc)₂ / KOAc | Direct Arylation | C3-position | Use of inexpensive base and green solvents |

| Cu(OAc)₂·H₂O | Cyclization | N-H amination precursor | Lower catalyst loading and milder temperatures |

| AgNTf₂ / Cu(OAc)₂ | Oxidative C–H Amination | N1-position | Efficient for 3-substituted indazoles |

Table 1: Examples of Novel Catalytic Systems for Indazole Functionalization. This table summarizes various transition-metal catalytic systems being explored for the targeted modification of the indazole scaffold, which could be applied to this compound.

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

To optimize reaction conditions and ensure safety, particularly when working with energetic intermediates like carbonyl azides, advanced monitoring techniques are essential. Future research will increasingly employ in situ spectroscopic methods to track reaction progress in real-time. Techniques such as Raman and mid-infrared (IR) spectroscopy are powerful tools for this purpose, as they are non-destructive and can provide real-time data on the concentration of reactants, intermediates, and products. spectroscopyonline.commdpi.com

Specifically, time-resolved infrared (TR-IR) spectroscopy could be invaluable for studying the photochemistry of this compound. researchgate.net This technique allows for the direct observation of short-lived excited states and reactive intermediates, such as nitrenes, which are formed upon the decomposition of the azide group. researchgate.net By monitoring the characteristic vibrational bands of the azide, it is possible to study its decay processes and understand the reaction mechanism in detail. researchgate.netnih.gov The integration of these in situ monitoring tools will lead to more controlled, efficient, and safer synthetic processes.

Integration with Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, which involves conducting reactions in a continuous stream through a reactor, offers significant advantages for the synthesis of compounds like this compound. nih.gov This methodology is particularly well-suited for handling potentially hazardous or explosive intermediates, such as acyl azides, because the small reaction volumes at any given moment minimize safety risks. researchgate.net

Computational Design and Prediction of New Indazole-Azide Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of this compound, computational methods will be used to design and predict the properties of new derivatives before their synthesis. Techniques such as molecular docking and molecular dynamics (MD) simulations can be employed to predict how novel indazole derivatives will interact with biological targets, guiding the design of new therapeutic agents. nih.gov

Structure-based computational methods can help in optimizing compounds for specific properties, such as inhibitory activity against a particular enzyme or receptor. nih.govmdpi.com Quantum chemical calculations can predict the electronic properties, stability, and reactivity of new indazole-azide derivatives, helping to identify promising candidates for applications in materials science or as energetic materials. This in silico approach accelerates the discovery process, reduces the cost and time associated with experimental work, and allows for a more rational design of molecules with desired functions. nih.gov

Cross-Disciplinary Research with Advanced Materials Science

The unique properties of the azide group make this compound a compelling candidate for applications in advanced materials science. Organic azides are known for their high nitrogen content and positive heats of formation, making them interesting components for high-energy materials. nih.gov Research in this area could explore the use of indazole-azide derivatives as energetic plasticizers or as building blocks for polymeric binders in solid propellants and explosives. nih.gov Their decomposition releases significant energy and elemental nitrogen, which is considered a "green" byproduct. nih.gov

Furthermore, the azide group can participate in "click chemistry" reactions, such as azide-alkyne cycloadditions, which are highly efficient and selective. This reactivity could be harnessed to incorporate the indazole scaffold into larger macromolecular structures, such as polymers or metal-organic frameworks (MOFs). acs.orgresearchgate.net Such materials could have novel electronic, optical, or catalytic properties, opening up applications in fields ranging from electronics to sensing and beyond. The cross-disciplinary fusion of indazole-azide chemistry with materials science is a fertile ground for future innovation. kit.eduresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-indazole-5-carbonyl azide from ethyl 1H-indazole-5-carboxylate?

- Methodology :

Ester to Hydrazide : React ethyl 1H-indazole-5-carboxylate with hydrazine hydrate in ethanol under reflux (70–80°C, 4–6 hours) to yield 1H-indazole-5-carbohydrazide .

Hydrazide to Azide : Treat the hydrazide with nitrous acid (generated in situ via NaNO₂ and HCl at 0–5°C) to form the carbonyl azide. The reaction requires strict temperature control to avoid byproducts like isocyanate .

- Key Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm the product via IR spectroscopy (azide peak at ~2100 cm⁻¹) and LC-MS .

Q. How is this compound characterized spectroscopically?

- Methodology :

- IR Spectroscopy : Confirm the presence of the azide group (sharp peak at 2100–2150 cm⁻¹) and carbonyl stretch (~1650–1700 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Aromatic protons in the indazole ring appear as multiplet signals (δ 7.5–8.5 ppm). The azide group does not protonate but may influence neighboring protons.

- ¹³C NMR : Carbonyl carbon (C=O) resonates at ~160–170 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks consistent with the molecular weight (e.g., 204.18 g/mol for C₈H₅N₅O) .

Q. What safety precautions are critical when handling this compound?

- Protocols :

- Storage : Keep in dilute solution (e.g., acetone/water) at 2–8°C to minimize explosion risks. Avoid drying the compound completely .

- Handling : Use blast shields, anti-static equipment, and personal protective gear (nitrile gloves, safety goggles). Conduct reactions in fume hoods to prevent inhalation .

- Waste Disposal : Quench residual azide with aqueous NaNO₂ and ascorbic acid before disposal .

Advanced Research Questions

Q. How can this compound be utilized in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation?

- Methodology :

- Reaction Design : React the azide with terminal alkynes (e.g., propargyl-modified biomolecules) using CuSO₄/sodium ascorbate in a 1:1 DMSO/H₂O mixture (room temperature, 12–24 hours).

- Optimization :

- Ligand Additives : Use TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize Cu(I) and reduce side reactions.

- Yield Improvement : Excess alkyne (1.2–1.5 equiv) ensures complete conversion .

- Validation : Confirm triazole formation via HPLC (C18 column, acetonitrile/water gradient) and MALDI-TOF for biomolecular conjugates .

Q. What strategies mitigate thermal decomposition of this compound during synthesis?

- Approaches :

- Low-Temperature Diazotization : Maintain reaction temperatures below 5°C during NaNO₂/HCl treatment to prevent Curtius rearrangement or explosive decomposition .

- In Situ Trapping : Use stabilizing solvents like THF or DMF, which reduce azide aggregation and exothermic side reactions .

- Real-Time Monitoring : Employ inline IR or Raman spectroscopy to detect early signs of decomposition (e.g., N₂ gas evolution) .

Q. How can conflicting spectral data from synthetic batches be resolved?

- Analytical Workflow :

Batch Comparison : Run parallel NMR (¹H, ¹³C) and HPLC analyses to identify impurities (e.g., unreacted hydrazide or isocyanate byproducts) .

X-ray Crystallography : If crystals form, resolve the structure to confirm regiochemistry and rule out isomerization .

Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra (B3LYP/6-311+G(d,p)) to assign ambiguous peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.